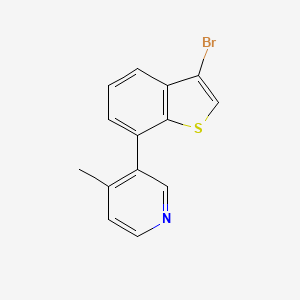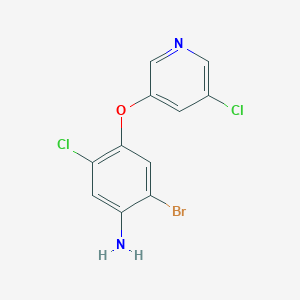
2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline is an organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of bromine, chlorine, and pyridine moieties, making it a versatile intermediate in organic synthesis and various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-(5-chloropyridin-3-yl)oxyaniline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions
2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include substituted anilines, nitroanilines, and aminopyridines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline involves its interaction with specific molecular targets and pathways. The halogen atoms and pyridine ring play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-chloropyridine-4-boronic acid
- 5-Bromo-2-chloropyridine
- (5-Bromo-2-chloropyridin-4-yl)methanol
Uniqueness
2-Bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological properties compared to similar compounds .
特性
分子式 |
C11H7BrCl2N2O |
|---|---|
分子量 |
333.99 g/mol |
IUPAC名 |
2-bromo-5-chloro-4-(5-chloropyridin-3-yl)oxyaniline |
InChI |
InChI=1S/C11H7BrCl2N2O/c12-8-2-11(9(14)3-10(8)15)17-7-1-6(13)4-16-5-7/h1-5H,15H2 |
InChIキー |
YXAFHXMXPWSAJS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Cl)OC2=C(C=C(C(=C2)Br)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
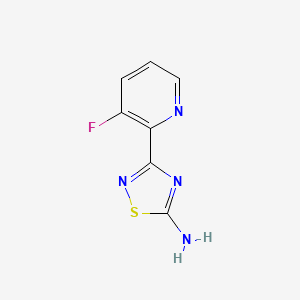
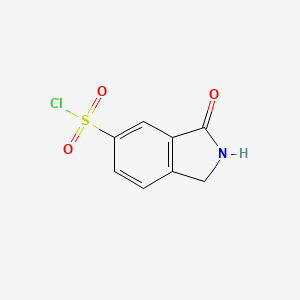
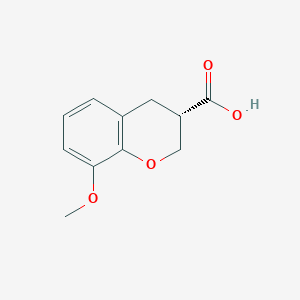
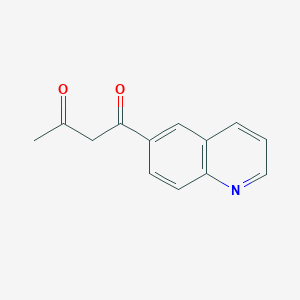
![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)
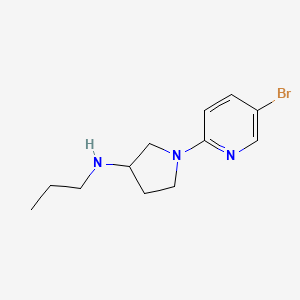
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)

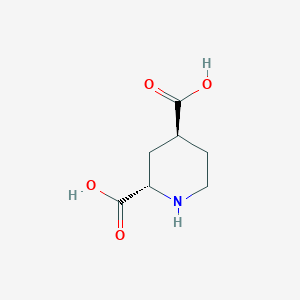
![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)
